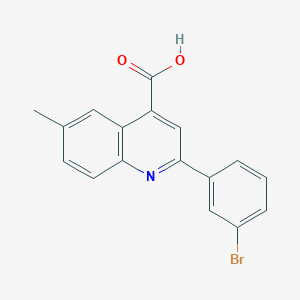

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid" is a brominated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are of interest in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in the molecule suggests potential for further functionalization and bioactivity.

Synthesis Analysis

The synthesis of related quinoline carboxylic acids has been reported in several studies. For instance, a method for synthesizing 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids involves halogen/metal permutation and carboxylation steps, yielding excellent results . Another study describes the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids through the Sandmeyer reaction, which involves the replacement of an amino group with a halogen . These methods could potentially be adapted for the synthesis of "2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid."

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was determined by X-ray analysis, revealing aromatic stacking interactions and hydrogen bonding . Similarly, vibrational spectroscopy and molecular docking studies have been used to analyze the structure and potential interactions of 4-Methylphenylquinoline-2-carboxylate .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. The presence of a carboxylic acid group allows for reactions typical of carboxylic acids, such as esterification and amidation. The bromine atom in the structure can facilitate further functionalization through nucleophilic substitution reactions. For instance, a bromoquinolinium reagent has been used for derivatization of biological carboxylic acids in HPLC-ESI-MS/MS analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by substituents on the quinoline ring. For example, the introduction of a bromine atom can affect the molecule's mass spectral characteristics due to the bromine isotope pattern . The carboxylic acid group contributes to the compound's acidity and potential for hydrogen bonding. The molecular properties, such as HOMO-LUMO gap and nonlinear optical properties, can be computed using density functional theory, as demonstrated for 4-Methylphenylquinoline-2-carboxylate .

Applications De Recherche Scientifique

Application 2: Synthesis of Monoisomeric Phthalocyanines

- Summary of the Application: A compound similar to the one you mentioned, “3-(3-Bromophenyl)propionic acid”, is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

- Results or Outcomes: The compound was successfully used in the synthesis of the mentioned phthalocyanines and dyads .

Application 3: Antiviral Activity

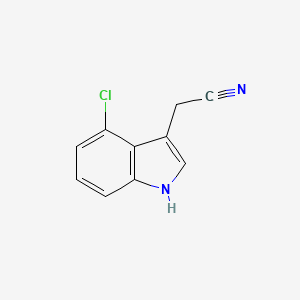

- Summary of the Application: Indole derivatives, which are structurally similar to your compound, have been reported to possess antiviral activity .

- Results or Outcomes: In the study, the compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Application 4: Synthesis of Monoisomeric Phthalocyanines

- Summary of the Application: A compound similar to the one you mentioned, “3-(3-Bromophenyl)propionic acid”, is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .

- Results or Outcomes: The compound was successfully used in the synthesis of the mentioned phthalocyanines and dyads .

Application 5: Antiviral Activity

- Summary of the Application: Indole derivatives, which are structurally similar to your compound, have been reported to possess antiviral activity .

- Results or Outcomes: In the study, the compound “methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate” showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Orientations Futures

Propriétés

IUPAC Name |

2-(3-bromophenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSINEIFLWDUHLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901215760 |

Source

|

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid | |

CAS RN |

725687-88-7 |

Source

|

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725687-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-6-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)